molecular formula C25H24ClN3O B12769342 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride CAS No. 90358-80-8

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride

Cat. No.: B12769342
CAS No.: 90358-80-8
M. Wt: 417.9 g/mol
InChI Key: KHHVYAXAUJUMLT-UHFFFAOYSA-N
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Description

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is a complex organic compound with a unique structure that combines elements of dibenzoazepine and isoxazoline. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer, antiviral, and anticonvulsant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride typically involves the following steps:

    Formation of the Dibenz(b,f)azepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenz(b,f)azepine core.

    Introduction of the Isoxazoline Ring: The isoxazoline ring is introduced through a cycloaddition reaction, often using nitrile oxides and alkenes as reactants.

    Functionalization: The ethanamine and N,N-dimethyl-3-phenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may also interact with neurotransmitter receptors, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: A well-known anticonvulsant with a similar dibenzoazepine core.

    Phenothiazine: Another tricyclic compound with significant biological activity.

    Acridone: Known for its anticancer properties.

Uniqueness

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is unique due to the presence of both the dibenzoazepine and isoxazoline rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

CAS No.

90358-80-8

Molecular Formula

C25H24ClN3O

Molecular Weight

417.9 g/mol

IUPAC Name

N,N-dimethyl-2-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)ethanamine;hydrochloride

InChI

InChI=1S/C25H23N3O.ClH/c1-27(2)16-17-28-21-14-8-6-12-19(21)23-24(18-10-4-3-5-11-18)26-29-25(23)20-13-7-9-15-22(20)28;/h3-15H,16-17H2,1-2H3;1H

InChI Key

KHHVYAXAUJUMLT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl

Origin of Product

United States

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